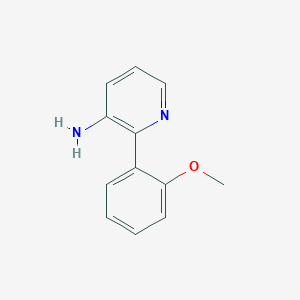
2-(2-Methoxyphenyl)pyridin-3-amine
Overview
Description
“2-(2-Methoxyphenyl)pyridin-3-amine” is a chemical compound with the molecular weight of 200.24 . It is also known by its IUPAC name, 2-(2-methoxyphenyl)-3-pyridinamine .
Molecular Structure Analysis
The molecular structure of “2-(2-Methoxyphenyl)pyridin-3-amine” consists of a pyridine ring attached to a phenyl ring via an amine group . The phenyl ring has a methoxy group attached to it .Physical And Chemical Properties Analysis
“2-(2-Methoxyphenyl)pyridin-3-amine” is a powder that is stored at room temperature . More specific physical and chemical properties such as density, boiling point, and others are not available in the literature I found .Scientific Research Applications
COX-2 Inhibitors
“2-(2-Methoxyphenyl)pyridin-3-amine” has been used in the design and synthesis of new series of compounds that act as selective COX-2 inhibitors . COX-2, or Cyclooxygenase-2, is an enzyme that plays a role in converting arachidonic acid to inflammatory mediators. Inhibiting this enzyme is a common strategy for reducing inflammation, pain, and fever caused by prostaglandins .
Design and Synthesis: The compound was used in a two-step reaction process to create a new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines . The first step involved obtaining different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives by reacting aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone. The second step involved condensation of these intermediates with different 2-aminopyridines to produce the final compounds .
Biological Evaluation: The synthesized compounds were evaluated for their activity through an enzyme inhibition assay and a formalin test . Among these compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine exhibited the highest potency and selectivity against the COX-2 enzyme .
Potential for Reduced Side Effects: Selective COX-2 inhibitors have gained importance in medicinal chemistry due to their lower incidence of adverse effects compared to non-selective NSAIDs (Non-Steroidal Anti-Inflammatory Drugs). NSAIDs can cause side effects such as gastrointestinal ulcers, which limit their use .
Safety and Hazards
Future Directions
Mechanism of Action
: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds : Discovery, biological evaluation, structure–activity relationships and … : New 2-aminopyrimidine derivatives and their antitrypanosomal … - Springer : 3-(Benzyloxy)Pyridin-2-Amine: Uses, Interactions, Mechanism of Action | DrugBank Online
properties
IUPAC Name |
2-(2-methoxyphenyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-11-7-3-2-5-9(11)12-10(13)6-4-8-14-12/h2-8H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVFWXHAXBAYGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=CC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901297033 | |
| Record name | 2-(2-Methoxyphenyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901297033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)pyridin-3-amine | |
CAS RN |
886508-09-4 | |
| Record name | 2-(2-Methoxyphenyl)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886508-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Methoxyphenyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901297033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

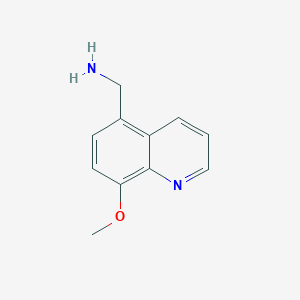
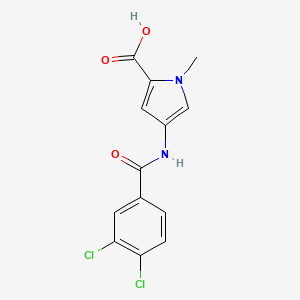
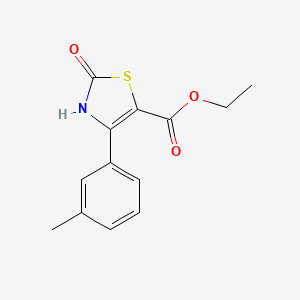
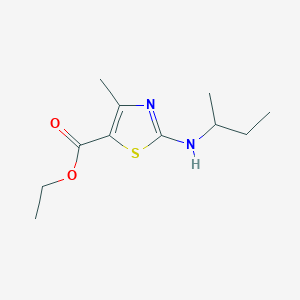
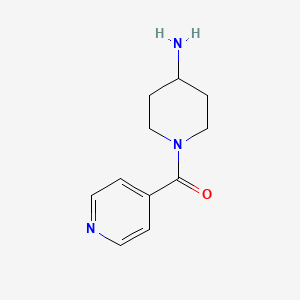


![N-[(1-ethylimidazol-2-yl)methyl]ethanamine](/img/structure/B3294230.png)
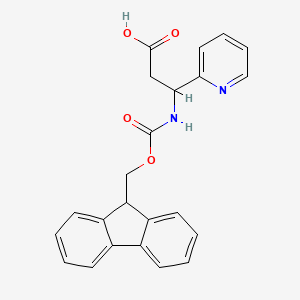

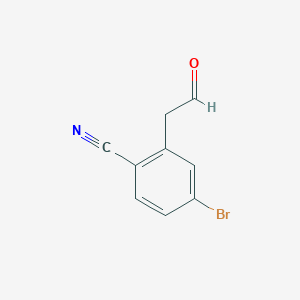
![8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B3294257.png)
![1-[(1-Aminopropan-2-YL)oxy]-2-bromobenzene](/img/structure/B3294262.png)
